molecular formula C7H13BO2 B1140527 (E)-(2-Cyclopentylethenyl)boronic acid CAS No. 161282-93-5

(E)-(2-Cyclopentylethenyl)boronic acid

Cat. No. B1140527
CAS RN: 161282-93-5
M. Wt: 139.99 g/mol
InChI Key: REDSVDRKHXLRKC-UHFFFAOYSA-N
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Description

(E)-(2-Cyclopentylethenyl)boronic acid, also known as CPA, is a boronic acid derivative with a cyclopentyl ring that is commonly used in organic synthesis. It is a versatile building block for a variety of synthetic applications, and has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agricultural chemicals, and materials. CPA has been used in the synthesis of a number of biologically active compounds, including anti-cancer drugs, antibiotics, and anti-inflammatory agents. In addition, CPA has been used in the synthesis of a number of fluorescent dyes, and has been used as a reagent in the synthesis of a variety of organic compounds.

Scientific Research Applications

Boron Removal in Seawater Desalination

Boron, particularly in the form of boric acid, is a challenge in seawater desalination, where its removal is crucial to meet drinking water standards. Research has explored the use of reverse osmosis (RO) and nanofiltration (NF) membranes for effective boron removal. These studies underline the importance of understanding boric acid's physicochemical properties and the factors influencing its rejection by RO/NF membranes, such as solution pH and feed temperature, to optimize desalination processes (Tu, Nghiem, & Chivas, 2010).

Boronic Acid in Drug Discovery

Boronic acids have gained traction in medicinal chemistry due to their unique properties, such as enhancing the potency or improving the pharmacokinetics of drugs. Five boronic acid drugs have been approved by regulatory agencies, with more in clinical trials. This surge in interest is backed by synthetic developments that facilitate the incorporation of boronic acids into organic compounds, pointing to their promising role in future drug discovery (Plescia & Moitessier, 2020).

Boron-Based Drug Design

Boron's unique position in the periodic table endows it with special properties suitable for various applications in chemistry, technology, and medicine. The review by Ciani and Ristori (2012) emphasizes the potential of boronated compounds in innovative drug design, highlighting the need for further research into the assembly of these compounds and the role of unconventional supramolecular structures in their efficacy (Ciani & Ristori, 2012).

Electrochemical Methods for Water Treatment

Electrochemical techniques, including electrocoagulation and electro-oxidation, have been recognized for their efficiency in removing natural organic matter (NOM) and other pollutants from water. Boron-doped diamond (BDD) anodes, in particular, have shown effectiveness in these processes, offering a promising avenue for enhancing water treatment technologies (Saerkkae, Vepsäläinen, & Sillanpää, 2015).

Boronic Acid Sensors

The reversible and covalent binding properties of boronic acids with polyols and Lewis bases have been utilized in developing chemical sensors for detecting carbohydrates, ions, and other analytes. Double recognition site sensors, including diboronic acids and monoboronic acids with another binding group, offer improved selectivity and affinity, showcasing the versatility of boronic acids in sensor technology (Bian et al., 2019).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-(2-Cyclopentylethenyl)boronic acid involves the Suzuki-Miyaura cross-coupling reaction between 2-cyclopentenylboronic acid and (E)-1-bromo-2-iodoethene.", "Starting Materials": [ "2-cyclopentenylboronic acid", "(E)-1-bromo-2-iodoethene" ], "Reaction": [ "Step 1: Dissolve 2-cyclopentenylboronic acid (1.0 equiv) and (E)-1-bromo-2-iodoethene (1.2 equiv) in dry THF under nitrogen atmosphere.", "Step 2: Add Pd(PPh3)4 (0.1 equiv) and K2CO3 (2.0 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure to obtain (E)-(2-Cyclopentylethenyl)boronic acid as a white solid." ] }

CAS RN

161282-93-5

Molecular Formula

C7H13BO2

Molecular Weight

139.99 g/mol

IUPAC Name

2-cyclopentylethenylboronic acid

InChI

InChI=1S/C7H13BO2/c9-8(10)6-5-7-3-1-2-4-7/h5-7,9-10H,1-4H2

InChI Key

REDSVDRKHXLRKC-UHFFFAOYSA-N

SMILES

B(C=CC1CCCC1)(O)O

Canonical SMILES

B(C=CC1CCCC1)(O)O

synonyms

[(1E)-2-Cyclopentylethenyl]boronic Acid; 

Origin of Product

United States

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